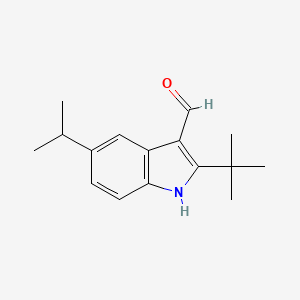

2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

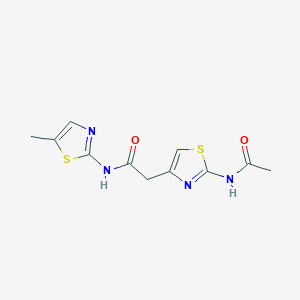

“2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C16H21NO . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

The synthesis of indole derivatives like “this compound” often involves multicomponent reactions (MCRs). These are one-step convergent and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of “this compound” includes a core indole structure with tert-butyl and isopropyl substituents . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Synthesis and Chemical Transformations

The compound 2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde, while not directly mentioned in available literature, is structurally related to various indole derivatives that have been explored for their versatile roles in chemical synthesis and applications. Research on similar compounds provides insights into potential pathways and applications for this compound in the realm of organic synthesis and materials science.

Synthesis of Heterocycles and Polycyclic Compounds : Studies have demonstrated the utility of indole carbaldehydes in the synthesis of complex heterocyclic compounds. For example, the palladium-catalyzed intramolecular annulation of alkynes with N-substituted indole carbaldehydes has been used to synthesize gamma-carboline derivatives and various heteropolycycles, showcasing the potential of indole derivatives in synthesizing biologically and chemically significant polycyclic structures (Zhang & Larock, 2003).

Photophysical Properties for Optoelectronic Applications : Certain indole derivatives have been investigated for their photophysical properties, indicating the potential use of this compound in optoelectronic applications. For instance, the synthesis and study of pyrene-functionalized indole carbaldehydes reveal their promising characteristics for organic light-emitting devices (OLEDs) and as models for studying fluorescent structure-property relationships (Hu et al., 2013).

Anticancer Agent Synthesis : The N-arylation and condensation-oxidation protocols used with indole carbaldehydes for synthesizing benzimidazoles and benzothiazoles have shown efficacy as anticancer agents. This highlights the potential medicinal chemistry applications of structurally similar compounds in developing new therapeutic agents (Anwar et al., 2023).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The future directions in the research of “2-Tert-butyl-5-isopropyl-1H-indole-3-carbaldehyde” and similar compounds could involve exploring their potential biological activities and developing efficient synthetic strategies for their production .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable for developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to a variety of biochemical changes.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, indicating their influence on a wide range of biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Properties

IUPAC Name |

2-tert-butyl-5-propan-2-yl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-10(2)11-6-7-14-12(8-11)13(9-18)15(17-14)16(3,4)5/h6-10,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITTZZPRNHYPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2810690.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)

![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)

![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)

![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)

![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)